molecular formula C25H21N3O4 B2600045 N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide CAS No. 1013758-54-7

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2600045
CAS No.: 1013758-54-7
M. Wt: 427.46
InChI Key: DWWKWQBZFXVRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is unique due to its combination of a benzodioxole moiety, benzyl group, and pyrazole ring, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c29-24(26-20-11-12-22-23(13-20)32-17-31-22)21-15-28(14-18-7-3-1-4-8-18)27-25(21)30-16-19-9-5-2-6-10-19/h1-13,15H,14,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWKWQBZFXVRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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